(4Z)-1-(4-acetylphenyl)-4-[(4-bromophenyl)methylidene]-2-(4-butoxyphenyl)-4,5-dihydro-1H-imidazol-5-one
Description
The compound “(4Z)-1-(4-acetylphenyl)-4-[(4-bromophenyl)methylidene]-2-(4-butoxyphenyl)-4,5-dihydro-1H-imidazol-5-one” is a substituted imidazolone derivative characterized by three distinct aromatic substituents:
- 4-Bromophenylmethylidene group: Provides a halogen (Br) atom, enabling halogen bonding interactions critical for molecular recognition in biological or material systems.
- 4-Butoxyphenyl group: A lipophilic substituent with a long alkyl chain, likely improving membrane permeability and metabolic stability compared to shorter alkoxy chains.
The (4Z) configuration at the methylidene double bond is stereochemically significant, influencing molecular geometry and intermolecular interactions.
Properties
IUPAC Name |
(5Z)-3-(4-acetylphenyl)-5-[(4-bromophenyl)methylidene]-2-(4-butoxyphenyl)imidazol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25BrN2O3/c1-3-4-17-34-25-15-9-22(10-16-25)27-30-26(18-20-5-11-23(29)12-6-20)28(33)31(27)24-13-7-21(8-14-24)19(2)32/h5-16,18H,3-4,17H2,1-2H3/b26-18- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJQDGBXOKWQZCY-ITYLOYPMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2=NC(=CC3=CC=C(C=C3)Br)C(=O)N2C4=CC=C(C=C4)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)C2=N/C(=C\C3=CC=C(C=C3)Br)/C(=O)N2C4=CC=C(C=C4)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-1-(4-acetylphenyl)-4-[(4-bromophenyl)methylidene]-2-(4-butoxyphenyl)-4,5-dihydro-1H-imidazol-5-one typically involves multi-step organic reactions. The process begins with the preparation of the key intermediates, which are then subjected to condensation reactions under controlled conditions. Common reagents used in these reactions include bromine, acetyl chloride, and butyl alcohol. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of advanced technologies such as automated reactors and in-line monitoring systems can enhance the efficiency and scalability of the production process. Additionally, stringent quality control measures are implemented to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Electrophilic and Nucleophilic Reactivity
The compound’s reactivity is influenced by its substituents:
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4-Bromophenyl Group : Participates in Suzuki-Miyaura cross-coupling reactions with aryl boronic acids under palladium catalysis. For example, analogous bromophenyl maleimides undergo coupling to introduce aryl groups at the bromine position .
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Acetylphenyl Group : Acts as an electron-withdrawing group, enhancing the electrophilicity of the imidazolone ring. This facilitates nucleophilic attack at the carbonyl positions, enabling functionalization with amines or hydrazines .
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Butoxyphenyl Group : The alkoxy side chain may undergo O-dealkylation under acidic conditions or participate in hydrogen-bonding interactions, influencing solubility and crystallinity .
Catalytic Asymmetric Reactions
Chiral organocatalysts (e.g., thiourea derivatives) have been employed to achieve stereocontrol in imidazolone synthesis:
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Michael Addition : Using (1R,2R)-diaminocyclohexane-based thiourea catalysts in toluene, enantioselective additions to maleimides yield products with up to 90% enantiomeric excess (ee) .
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Diels-Alder Reactions : Catalysis with chiral Lewis acids (e.g., Mn(II) acetate) promotes cycloadditions with dienes, forming bicyclic derivatives .
Example Catalytic Conditions :
| Reaction Type | Catalyst | Solvent | ee | Yield | Source |
|---|---|---|---|---|---|
| Michael Addition | (1R,2R)-Thiourea organocatalyst | Toluene | 90% | 81% | |
| Diels-Alder | Mn(II) acetate | Acetone | N/A | 64% |
Hydrazone Formation
The ketone group in the acetylphenyl moiety reacts with hydrazines to form hydrazones, enabling the introduction of additional aromatic or heterocyclic groups. For instance:
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Reaction with 4-nitrophenylhydrazine in acetic acid yields hydrazone derivatives, which can undergo cyclization to form pyrazole rings .
Photocatalytic Annulation
Under UV light and in the presence of photocatalysts (e.g., Ru(bpy)₃²⁺), the compound may participate in [2+2] cycloadditions or radical-mediated annulations to generate polycyclic architectures .
Stability and Degradation
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Thermal Stability : The imidazolone ring decomposes above 250°C, as observed in thermogravimetric analysis (TGA) of related compounds .
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Hydrolytic Sensitivity : The butoxyphenyl ether bond is susceptible to hydrolysis under strongly acidic (pH < 2) or basic (pH > 12) conditions, forming phenolic byproducts .
Comparative Reactivity with Analogues
Scientific Research Applications
Synthesis and Structural Characterization
The synthesis of (4Z)-1-(4-acetylphenyl)-4-[(4-bromophenyl)methylidene]-2-(4-butoxyphenyl)-4,5-dihydro-1H-imidazol-5-one typically involves multi-step organic reactions, including condensation reactions that yield imidazolone derivatives. The structural characterization is commonly performed using techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm the identity and purity of the compound.
Antimicrobial Properties
Recent studies have indicated that imidazolone derivatives exhibit significant antimicrobial activity. For instance, a study reported the synthesis of various substituted imidazolones and their evaluation against common bacterial strains such as Escherichia coli and Staphylococcus aureus. The results demonstrated that certain derivatives, potentially including our compound of interest, showed promising antibacterial effects comparable to standard antibiotics like streptomycin .
Anticancer Activity
Imidazolone compounds have also been investigated for their anticancer properties. Research has indicated that certain derivatives can inhibit cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest. The specific compound this compound may exhibit similar properties, warranting further investigation into its efficacy against various cancer cell lines.
Drug Development
The unique chemical structure of this compound positions it as a candidate for drug development. Its ability to interact with biological targets makes it an attractive option for developing new therapeutic agents aimed at treating infections or cancer.
Material Science
Beyond biological applications, imidazolones are being explored in material science for their potential use in creating new polymers or as additives in coatings due to their stability and functional properties. The incorporation of such compounds into materials could enhance their mechanical properties or provide antimicrobial surfaces.
Data Table: Summary of Biological Activities
| Activity | Tested Compound | Target Organisms | Activity Level |
|---|---|---|---|
| Antibacterial | (4Z)-1-(4-acetylphenyl)-... | E. coli, S. aureus | Moderate to High |
| Anticancer | (Potential derivatives) | Various cancer cell lines | Promising |
| Material Properties | Imidazolone derivatives | Polymers, coatings | Enhanced stability |
Case Study 1: Antimicrobial Evaluation
A study conducted on synthesized imidazolone derivatives found that certain modifications led to enhanced antibacterial activity against E. coli. The research suggested that the introduction of specific substituents could optimize the biological activity of these compounds .
Case Study 2: Anticancer Mechanisms
Research focusing on the anticancer properties of imidazolones indicated that these compounds can induce apoptosis in cancer cells by activating caspase pathways. This highlights the potential of (4Z)-1-(4-acetylphenyl)-... as a lead compound for developing new anticancer therapies .
Mechanism of Action
The mechanism of action of (4Z)-1-(4-acetylphenyl)-4-[(4-bromophenyl)methylidene]-2-(4-butoxyphenyl)-4,5-dihydro-1H-imidazol-5-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anticancer effects. The exact molecular targets and pathways involved are the subject of ongoing research.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparisons
Key Comparative Analysis
Substituent Effects on Lipophilicity and Bioavailability: The 4-butoxyphenyl group in the target compound increases lipophilicity (logP ~5.2 estimated) compared to analogs with methoxy (logP ~2.8) or methyl groups (logP ~3.1). This enhances membrane permeability but may reduce aqueous solubility .
Halogen Bonding and Bioactivity :
- The 4-bromophenyl group in the target compound facilitates halogen bonding, a feature absent in chlorine- or nitro-substituted analogs (). Halogen bonding is critical for targeting enzymes or receptors with hydrophobic pockets .
- In , imidazolone derivatives with chloro substituents showed moderate antibacterial activity (38% inhibition against H. pylori), suggesting that the bromo analog in the target compound may exhibit enhanced activity due to greater electronegativity and van der Waals interactions .
Synthetic Challenges and Yields :
- The target compound’s bulky 4-butoxyphenyl group may hinder condensation reactions, requiring optimized conditions (e.g., higher temperatures or prolonged reaction times) compared to the synthesis of simpler analogs ().
- Thioxo-containing analogs () are synthesized in moderate yields (~45%), while sulfanyl derivatives () are produced as reference standards, indicating stricter purity requirements .
Crystallographic and Structural Insights: Programs like SHELXL () and ORTEP () are widely used for crystallographic refinement of imidazolones.
Safety and Stability: Sulfanyl and thioxo analogs () carry safety warnings (e.g., H303: harmful if swallowed) due to reactive sulfur groups. The target compound’s acetyl and ether groups may reduce acute toxicity but require evaluation for metabolic byproducts (e.g., butanol derivatives) .
Biological Activity
The compound (4Z)-1-(4-acetylphenyl)-4-[(4-bromophenyl)methylidene]-2-(4-butoxyphenyl)-4,5-dihydro-1H-imidazol-5-one is a complex organic molecule with potential biological significance. This article explores its biological activity, focusing on antimicrobial, anticancer, and other pharmacological properties supported by diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure includes multiple aromatic rings and an imidazole moiety, which are often associated with various biological activities.
Antimicrobial Activity
Research indicates that compounds containing bromophenyl and imidazole structures exhibit significant antimicrobial properties. A study highlighted that derivatives of similar structures showed promising activity against both Gram-positive and Gram-negative bacteria, as well as fungal species. The mechanism of action often involves disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Table 1: Summary of Antimicrobial Activity
| Compound Type | Activity Type | Organism Tested | Result |
|---|---|---|---|
| Bromophenyl derivatives | Antibacterial | E. coli | Inhibitory effect |
| Imidazole derivatives | Antifungal | Candida albicans | Moderate activity |
| Acetophenone derivatives | Broad-spectrum | Various | Significant inhibition |
Anticancer Activity
The anticancer potential of this compound has been evaluated through various assays. For instance, similar compounds have shown efficacy against human breast cancer cell lines (e.g., MCF7) using the Sulforhodamine B (SRB) assay. The presence of the acetyl group is believed to enhance cytotoxicity, potentially through apoptosis induction in cancer cells .
Case Study: Anticancer Evaluation
A study examined the effects of related imidazole derivatives on cancer cell proliferation. The findings suggested that specific substitutions on the phenyl rings significantly impacted the compounds' ability to inhibit cancer cell growth. Notably, compounds with electron-withdrawing groups demonstrated enhanced activity against estrogen receptor-positive breast cancer cells.
Other Pharmacological Activities
In addition to antimicrobial and anticancer activities, the compound may exhibit other pharmacological effects such as anti-inflammatory and analgesic properties. Research into similar imidazole derivatives has suggested that they can modulate inflammatory pathways, providing a basis for further exploration in pain management therapies .
Mechanistic Insights
Molecular docking studies have been utilized to elucidate the binding interactions between this compound and various biological targets. These studies indicate that the imidazole ring plays a crucial role in binding affinity due to its ability to form hydrogen bonds with active site residues in target proteins .
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing (4Z)-1-(4-acetylphenyl)-4-[(4-bromophenyl)methylidene]-2-(4-butoxyphenyl)-4,5-dihydro-1H-imidazol-5-one, and how can its purity be validated?
- Answer: The synthesis typically involves multi-step condensation and cyclization reactions. Key intermediates include 4-acetylphenyl derivatives and bromophenyl-substituted precursors. Reaction optimization (e.g., temperature, solvent polarity) is critical for yield improvement . Purity validation requires HPLC (≥95% purity threshold) and structural confirmation via FT-IR (C=O and C=N stretches at ~1650–1700 cm⁻¹) and ¹H/¹³C NMR (e.g., Z-configuration confirmation via coupling constants and diastereotopic proton splitting) .
Q. How do substituents (e.g., 4-butoxyphenyl, bromophenyl) influence the compound’s reactivity and stability?
- Answer: The 4-butoxyphenyl group enhances solubility in non-polar solvents, while the bromophenyl moiety increases electrophilicity, favoring nucleophilic addition reactions. Stability studies (e.g., TGA/DSC) show decomposition above 200°C, with photodegradation risks under UV light due to the conjugated imidazolone core .
Q. What spectroscopic techniques are essential for resolving stereochemical ambiguities in this compound?
- Answer: NOESY/ROESY NMR can confirm the Z-configuration of the methylidene group by detecting spatial proximity between the bromophenyl and imidazolone protons. X-ray crystallography (if crystals are obtainable) provides definitive stereochemical assignment, as demonstrated in structurally analogous imidazole derivatives .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., unexpected LCMS fragments or NMR shifts) be systematically addressed?
- Answer: Contradictions often arise from residual solvents, tautomerism, or diastereomeric impurities. Use 2D NMR (HSQC, HMBC) to trace connectivity and high-resolution mass spectrometry (HRMS) to verify molecular ions. For tautomerism, computational methods (DFT) can predict dominant tautomeric forms under specific conditions .
Q. What experimental design strategies optimize yield in multi-step syntheses of this compound?
- Answer: Employ Design of Experiments (DoE) to optimize variables (e.g., molar ratios, reaction time). For example, a central composite design can identify optimal conditions for the cyclization step, minimizing side products like open-chain intermediates. Statistical models (e.g., ANOVA) validate significance .
Q. How can computational modeling predict the compound’s bioactivity and guide target identification?
- Answer: Molecular docking (AutoDock, Schrödinger) screens against protein databases (e.g., kinase or GPCR targets). QSAR models correlate substituent effects (e.g., logP, Hammett σ) with bioactivity. For instance, the bromophenyl group may enhance binding to hydrophobic enzyme pockets, as seen in triazole-based inhibitors .
Q. What methodologies resolve discrepancies between in vitro bioactivity and computational predictions?
- Answer: Validate predictions with surface plasmon resonance (SPR) for binding affinity and kinase inhibition assays . If discrepancies persist, consider off-target effects or metabolite interference. Metabolite profiling (LC-MS/MS) identifies active derivatives that may contribute to observed activity .
Q. How can reaction mechanisms (e.g., cyclization pathways) be elucidated using kinetic studies?
- Answer: Conduct pseudo-first-order kinetics under varying temperatures to derive activation parameters (ΔH‡, ΔS‡). Isotopic labeling (e.g., ¹⁸O in carbonyl groups) traces oxygen migration during cyclization. In situ IR monitors intermediate formation in real time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
